1-(Pyridin-2-yl)butan-1-one
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including compounds similar to 1-(Pyridin-2-yl)butan-1-one, has been thoroughly investigated. Studies have focused on developing efficient synthetic routes that allow for the creation of these compounds under mild conditions. Propargylic alcohols have been identified as valuable building blocks in the synthesis of pyridines, offering diverse possibilities for creating polycyclic systems, including heterocycles (Surabhi Mishra, Sindoori R Nair, Beeraiah Baire, 2022). Additionally, methodologies employing tert-butanesulfinamide for the asymmetric synthesis of N-heterocycles have been explored, highlighting the versatility of this approach in constructing pyridine derivatives (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).
Molecular Structure Analysis
The molecular structure of pyridine derivatives plays a crucial role in their chemical behavior and potential applications. The structural analysis of such compounds involves examining their electronic configuration, bond lengths, and angles to understand their reactivity and interaction with other molecules. While specific studies on 1-(Pyridin-2-yl)butan-1-one's molecular structure were not identified, research on similar compounds provides valuable insights into the structural attributes that contribute to their chemical properties.
Chemical Reactions and Properties
Pyridine derivatives engage in a variety of chemical reactions, leveraging their aromatic system and nitrogen atom's lone pair. These reactions include electrophilic and nucleophilic substitutions, which allow for further functionalization of the pyridine ring. The chemical properties of these compounds are significantly influenced by the pyridine moiety, which acts as a versatile scaffold for synthesizing biologically active molecules (Gasem Mohammad Abu-Taweel et al., 2022).
Scientific Research Applications
Synthesis of Derivatives : Kuznetsov et al. (2010) reported the synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives through the condensation of 1-(pyridin-2-yl)butan-2-one, which shows its utility in creating novel organic compounds with potential applications in material science and pharmaceuticals (Kuznetsov, Mazhed, & Serova, 2010).
Tautomeric Studies : Dobosz et al. (2010) utilized Density Functional Theory (DFT) to study the tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, demonstrating the compound's relevance in theoretical chemistry and molecular modeling (Dobosz, Gawinecki, & Ośmiałowski, 2010).
NMR Spectroscopy : Lomas et al. (2011) conducted a 1H NMR study investigating the hetero-association of non-symmetrical diols with pyridine, indicating the importance of this compound in understanding molecular interactions and solution chemistry (Lomas, Maurel, & Adenier, 2011).
Intramolecular Hydrogen Bonds : Ośmiałowski et al. (2002) explored the tautomeric mixtures of 1,4-di(pyridin-2-yl)buta-1,3-diene-2,3-diol, revealing the significance of intramolecular hydrogen bonds, which is crucial for understanding molecular stability and structure (Ośmiałowski, Kolehmainen, Nissinen, Krygowski, & Gawinecki, 2002).
Metal Ion Transport : Svobodová et al. (2005) described the use of a compound with a 1-(pyridin-2-yl)alkyl subunit as a cationic ligand surfactant for selective metal ion extraction, highlighting the compound’s potential in analytical chemistry and material sciences (Svobodová, Cibulka, Hampl, Šmidrkal, & Liška, 2005).
Ion-Sensing Properties : Baxter et al. (2012) synthesized a series of dehydro[m]pyrido[n]annulenes with 1-(pyridin-2-yl)buta-1,3-diyne units, demonstrating their potential as luminescent chromophores for ion-sensing applications (Baxter, Al Ouahabi, Gisselbrecht, Brelot, & Varnek, 2012).
Safety And Hazards
properties
IUPAC Name |
1-pyridin-2-ylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVHZRXWFIWOMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339464 | |
Record name | 1-(pyridin-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)butan-1-one | |
CAS RN |
22971-32-0 | |
Record name | 1-(pyridin-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-2-yl)butan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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